molecular formula C8H7N3O2 B1398718 Methyl 1H-pyrazolo[3,4-b]pyridine-5-carboxylate CAS No. 1196156-42-9

Methyl 1H-pyrazolo[3,4-b]pyridine-5-carboxylate

Cat. No. B1398718
M. Wt: 177.16 g/mol
InChI Key: WAYSJYROSIMXRC-UHFFFAOYSA-N
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Description

“Methyl 1H-pyrazolo[3,4-b]pyridine-5-carboxylate” is a heterocyclic compound . It has an empirical formula of C8H7N3O2 and a molecular weight of 177.16 .


Synthesis Analysis

A new pathway for the synthesis of pyrazolo[3,4-b]pyridine-5-carboxylate scaffolds from 1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitriles and aniline at room temperature under ethanol in the presence of amorphous carbon-supported sulfonic acid (AC-SO3H) as the catalyst has been introduced . This method provided the desired products with moderate to good yields .


Molecular Structure Analysis

Pyrazolo[3,4-b]pyridines are a group of heterocyclic compounds presenting two possible tautomeric forms: the 1H- and 2H-isomers . More than 300,000 1H-pyrazolo[3,4-b]pyridines have been described .


Chemical Reactions Analysis

The catalytic activity of the AC-SO3H was investigated for the synthesis of ethyl 6-amino-3-methyl-1,4-diphenyl-4,5,6,7-tetra-hydro-1H-pyrazolo[3,4-b]pyridine-5-carboxylate .

Scientific Research Applications

Synthesis and Structural Analysis

  • Novel Compound Synthesis : Methyl 4,7-dihydro-1H-pyrazolo[3,4-b]pyridine-5-carboxylates were prepared from 2-oxo-1,2,3,4-tetrahydropyridine-5-carboxylates, showcasing a method for creating novel compounds in this category (Verdecia et al., 1996).

  • Structural Elucidation : The synthesis of ethyl 3-methyl-1-phenyl-6-aryl-1H-pyrazolo[3,4-b]pyridine-4-carboxylates and their structure elucidation using spectroscopic techniques highlights the importance of understanding molecular structures in this field (Maqbool et al., 2013).

  • Vibrational Spectra Study : Theoretical and experimental investigations on the structure and vibrational spectra of related compounds provide insights into the molecular characteristics and stability of such molecules (Bahgat et al., 2009).

Methodological Advancements

  • Ultrasound-Promoted Synthesis : A study on the ultrasound-promoted synthesis of fused polycyclic pyrazolo[3,4-b]pyridines reveals advancements in reaction methodologies, resulting in rapid synthesis and high yields (Nikpassand et al., 2010).

  • Microwave-Assisted Synthesis : Research on microwave-assisted synthesis of these compounds in water demonstrates the move towards more efficient and environmentally friendly synthetic methods (Polo et al., 2017).

Biomedical Applications

  • Antiviral Activity : The synthesis and investigation of antiviral activity of new pyrazolo[3,4-b]pyridine-4-carboxylic acids derivatives show the potential of these compounds in medical applications, especially in antiviral therapies (Bernardino et al., 2007).

  • Biomedical Overview : A comprehensive review of the synthesis and biomedical applications of 1H-pyrazolo[3,4-b]pyridines, including a variety of derivatives, highlights their significance in various biomedical contexts (Donaire-Arias et al., 2022).

Antibacterial Properties

  • Antibacterial Screening : The synthesis and antibacterial screening of certain pyrazolo[3,4-b]pyridine-4-carboxylic acids reveal their potential as antibacterial agents, opening avenues for new drug development (Maqbool et al., 2014).

  • Antifungal Properties : A study on the solvent-free microwave synthesis of bis-pyrazolo[3,4-b:4′,3′-e]-pyridines and their antifungal properties suggests potential applications in antifungal drug development (Quiroga et al., 2005).

Future Directions

Pyrazolo[3,4-b]pyridines have attracted the interest of medicinal chemists due to their close similarity with the purine bases adenine and guanine . They present up to five diversity centers that allow a wide range of possible combinations of substituents capable of addressing different biological activities . This suggests that “Methyl 1H-pyrazolo[3,4-b]pyridine-5-carboxylate” and its derivatives could have potential applications in the field of medicinal chemistry.

properties

IUPAC Name

methyl 1H-pyrazolo[3,4-b]pyridine-5-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H7N3O2/c1-13-8(12)6-2-5-4-10-11-7(5)9-3-6/h2-4H,1H3,(H,9,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WAYSJYROSIMXRC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CN=C2C(=C1)C=NN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H7N3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60725444
Record name Methyl 1H-pyrazolo[3,4-b]pyridine-5-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60725444
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

177.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Methyl 1H-pyrazolo[3,4-b]pyridine-5-carboxylate

CAS RN

1196156-42-9
Record name Methyl 1H-pyrazolo[3,4-b]pyridine-5-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60725444
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name methyl 1H-pyrazolo[3,4-b]pyridine-5-carboxylate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
11
Citations
SA Abdel-Mohsen, TI El-Emary - Der Pharma Chem, 2018 - researchgate.net
Basic hydrolysis of the starting 1, 6-diphenyl-3-methyl-1H-pyrazolo [3, 4-b] pyridine-5-carbonitrile 1, afforded the corresponding carboxylic acid 2, which was in turn converted to its …
Number of citations: 9 www.researchgate.net
A Harb, HH Abbas, FH Mostafa - CHEMICAL PAPERS-SLOVAK …, 2005 - chempap.org
Several new pyrazolo [3, 4-d] pyrimidines and pyrazolo [3, 4-b] pyridine derivatives were prepared by condensation of 5-amino-1-(5, 6-diphenyl-1, 2, 4-triazin-3-yl)-1H-pyrazole-4-…
Number of citations: 22 chempap.org
MAM Gad-Elkareem, AM Abdel-Fattah… - … , Sulfur, and Silicon …, 2006 - Taylor & Francis

Nicotinic acid esters 3a–c were prepared by the reaction of pyridine-2(1H)-thione derivative 1 with α-halo-reagents 2a–c. …

Number of citations: 19 www.tandfonline.com
D Shi, WL Padgett, KD Hutchinson… - Drug development …, 1997 - Wiley Online Library
A series of 4‐substituted 1H‐pyrazolo[3,4‐b]pyridine‐ 5‐carboxylic acid derivatives related in structure to the putative anxiolytics cartazolate, tracazolate, and etazolate were assessed …
Number of citations: 15 onlinelibrary.wiley.com
AH Miah, AC Champigny, RH Graves… - Bioorganic & Medicinal …, 2017 - Elsevier
A novel 4-aminoindazole sulfonamide hit (13) was identified as a human CCR4 antagonists from testing a focussed library of compounds in the primary GTPγS assay. Replacing the …
Number of citations: 6 www.sciencedirect.com
P Mirheydari, J Ramerstorfer, Z Varagic… - Neurochemical …, 2014 - Springer
GABA A receptors are the major inhibitory neurotransmitter receptors in the central nervous system and are the targets of many clinically important drugs, which modulate GABA induced …
Number of citations: 24 link.springer.com
H Yabuuchi, S Niijima, H Takematsu, T Ida… - Molecular systems …, 2011 - embopress.org
The discovery of novel bioactive molecules advances our systems‐level understanding of biological processes and is crucial for innovation in drug development. For this purpose, the …
Number of citations: 170 www.embopress.org
H Hu, L Song, Q Fang, J Zheng, Z Meng, Y Luo - Molecules, 2011 - mdpi.com
A facile synthesis of potential acetylcholinesterase (AChE) inhibitors, the tacrine analogues 3a-p, has been accomplished by direct cyclocondensation of 1-aryl-4-cyano-5-…
Number of citations: 16 www.mdpi.com
H Yabuuchi, S Niijima, H Takematsu, T Ida, T Hirokawa… - researchgate.net
Supplementary methods Calculation of chemical and protein descriptors Construction of the prediction model using SVM LBVS methods based on chemical similarity Five-fold CV for …
Number of citations: 4 www.researchgate.net
MAM Gad-Elkareem, AM Abdel-Fattah… - Canadian Journal of …, 2007 - cdnsciencepub.com
On a réalisé la synthèse des dérivés pyrazolo[3,4-b]pyridines 7 et 9 par le biais d'une réaction de la 3-amino-1H-pyrazolo-[3,4-b]pyridine 2 avec des ω-bromoacétophénones. Les …
Number of citations: 23 cdnsciencepub.com

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